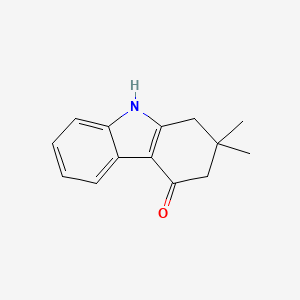

2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

Overview

Description

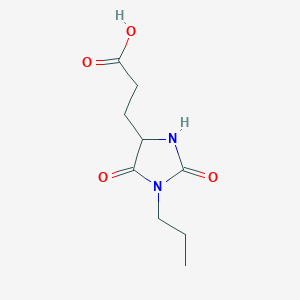

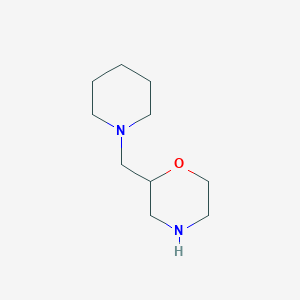

2,2-Dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is a derivative of the carbazole molecule, which is a tricyclic compound consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring. The specific structure of 2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one indicates additional saturation in the five-membered ring and the presence of two methyl groups at the second position of the molecule, as well as a carbonyl group at the fourth position.

Synthesis Analysis

The synthesis of carbazole derivatives can be achieved through various methods. For instance, the sequential Diels-Alder reaction has been utilized to synthesize tetrasubstituted carbazoles with high yields, indicating a potential pathway for the synthesis of 2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one . Additionally, one-pot catalytic asymmetric synthesis methods have been developed for tetrahydrocarbazoles, which could be adapted for the synthesis of the compound . Furthermore, the oxidation of tetrahydrocarbazole with DDQ followed by reaction with DMF-DMA has been reported, which may be relevant to the synthesis of the dimethyl derivative .

Molecular Structure Analysis

The molecular structure of carbazole derivatives has been studied using X-ray crystallography. For example, the crystallographic study of 1,4-dimethyl-N-alkylcarbazoles provides insights into the arrangement of substituents around the carbazole core . Similarly, the molecular structure and reactivity of 1,2-dihydrocarbazol-4(3H)-one and its derivatives have been analyzed, which could be informative for understanding the structure of 2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one .

Chemical Reactions Analysis

Carbazole derivatives can undergo various chemical reactions. For instance, the reactivity of 1,2-dihydrocarbazol-4(3H)-one with potentially anionic reagents has been studied, which may provide insights into the reactivity of the carbonyl group in 2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one . Additionally, the interaction of tetrahydrocarbazole with dimethyl acetylenedicarboxylate has been re-examined, revealing the potential for multiple reaction products and providing a basis for understanding the reactivity of similar structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives are influenced by their molecular structure. For example, dimethyldiphenylamino-substituted carbazoles exhibit high glass transition temperatures and emit in the blue region, which suggests that the substitution pattern on the carbazole core can significantly affect its properties . The electrochemical stability and ionization energies of synthesized carbazole compounds have also been reported, which are important parameters for electronic applications . These findings can be extrapolated to predict the properties of 2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one.

Scientific Research Applications

Synthesis Methods

A comprehensive review on the synthesis methods for tricyclic 1,2,3,4-tetrahydrocarbazoles, which include 2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, outlines various synthetic techniques such as conventional, microwave, and catalyzed methods. These methodologies offer insights into achieving high yields and selectivity in the preparation of tetrahydrocarbazoles, aiding both synthetic and medicinal chemists in the design of new biologically active compounds (Kumar, Kumar, & Chowdhary, 2022).

Catalytic Cascade Reactions

The Palladium-catalyzed cascade reactions, facilitating the annulative π-extension of indoles to carbazoles through C–H bond activation, present a modern approach to constructing fused aromatic systems. This technique is pivotal for the synthesis of functional materials relevant in material science, biomedical research, and various industries, showcasing carbazole's utility in applications such as photovoltaic cells and fluorescent polymers (Dinda, Bhunia, & Jana, 2020).

Environmental Impact

A study on halogenated indigo dyes revealed the environmental presence of halogenated carbazoles, including 2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one derivatives. This research highlights the anthropogenic sources of these compounds in the environment, correlating their production with their detection in environmental sediments, thus underlining the necessity for monitoring and understanding the ecological impact of synthetic carbazole derivatives (Parette et al., 2015).

Light Emitting Applications

Carbazole-based molecules, particularly those incorporating 2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, are pivotal in the development of organic light-emitting diodes (OLEDs). Their donor-acceptor structures, combined with bipolar charge transport properties, have been extensively explored for their photophysical properties and performance in OLEDs, underscoring the versatility of carbazole derivatives in advanced electronic applications (Ledwon, 2019).

Safety And Hazards

properties

IUPAC Name |

2,2-dimethyl-3,9-dihydro-1H-carbazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-14(2)7-11-13(12(16)8-14)9-5-3-4-6-10(9)15-11/h3-6,15H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRWHDVCYDYQAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C3=CC=CC=C3N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B1309765.png)

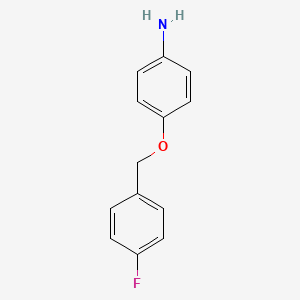

![4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309769.png)

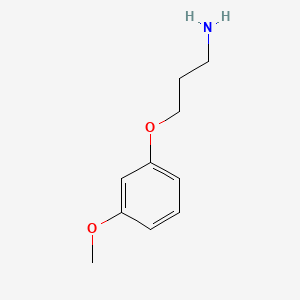

![3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309771.png)

![5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309791.png)

![5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309795.png)

![5-(2,3,4-Trimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309796.png)